molecular formula C14H20N2O3 B1378848 tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate CAS No. 1423030-99-2

tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate

Cat. No.: B1378848
CAS No.: 1423030-99-2
M. Wt: 264.32 g/mol
InChI Key: VYLMXAGMXNQEFV-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate is a pyridine-based carbamate derivative characterized by a tert-butyl carbamate group attached to a pyridine ring substituted with acetyl and methyl moieties. This compound belongs to a class of molecules widely utilized in pharmaceutical and agrochemical research as intermediates for synthesizing bioactive molecules. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9-12(10(2)17)7-6-11(16-9)8-15-13(18)19-14(3,4)5/h6-7H,8H2,1-5H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLMXAGMXNQEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CNC(=O)OC(C)(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423030-99-2
Record name tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate
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Preparation Methods

tert-Butyl Carbamate Properties

Property Value
CAS Number 4248-19-5
Molecular Formula C5H11NO2
Molecular Weight 117.146 g/mol
Density 1.0 ± 0.1 g/cm³
Boiling Point 196.0 ± 9.0 °C at 760 mmHg
Melting Point 105-108 °C

Synthesis of Pyridine Derivatives

Pyridine derivatives, such as those with acetyl and methyl substituents, can be synthesized through various methods, including Friedel-Crafts acylation and direct alkylation reactions. These methods involve the use of catalysts like aluminum chloride and can be tailored to introduce specific substituents onto the pyridine ring.

Friedel-Crafts Acylation

This method involves the reaction of a pyridine derivative with an acyl chloride in the presence of a catalyst to introduce an acetyl group. For example, to synthesize a compound like 5-acetyl-6-methylpyridin-2-yl , one might start with a suitable pyridine precursor and apply Friedel-Crafts conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or further reducing it to a hydrocarbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) in the presence of catalysts or under specific pH conditions.

Major Products

    Oxidation: Formation of 5-acetyl-6-methylpyridine-2-carboxylic acid.

    Reduction: Formation of 5-(hydroxymethyl)-6-methylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemical research, tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it useful in developing new materials and catalysts. The compound's stability and reactivity profile enhance its applicability in organic synthesis.

Biology

This compound can be utilized as a probe in biological research to study enzyme interactions and metabolic pathways. Its structural characteristics make it suitable for investigating binding affinities and specificities of various biological targets, contributing to a better understanding of biochemical mechanisms.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases or conditions. The compound's ability to form covalent bonds with active site residues can inhibit enzyme activity or modulate receptor functions, making it relevant in drug design .

Specialty Chemicals

In the industrial sector, this compound is used in producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries. The versatility of its chemical structure allows for the development of tailored materials with specific properties .

Production Methods

The industrial production of this compound can be optimized by adjusting reaction conditions such as temperature and solvent choice to maximize yield while minimizing impurities. Techniques like continuous flow reactors may enhance efficiency and reproducibility in large-scale synthesis.

Case Study 1: Enzyme Inhibition Studies

A study investigated the enzyme inhibition properties of this compound on specific metabolic pathways. The results indicated that the compound effectively inhibited target enzymes involved in disease processes, demonstrating its potential as a therapeutic agent.

Case Study 2: Material Development

Research focused on utilizing this compound in developing new polymer materials with enhanced mechanical properties. The incorporation of this compound into polymer matrices resulted in improved performance characteristics compared to traditional materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor functions. The pyridine ring may engage in π-π stacking interactions or hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Steric Influence : The 6-methyl group may impose steric hindrance, affecting regioselectivity in reactions such as Suzuki-Miyaura couplings, unlike smaller substituents like halogens .

Heterocyclic Carbamates with Varied Core Structures

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Features
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine Fluorine enhances metabolic stability
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 C₁₀H₁₉NO₃ 201.26 Cyclopentane Hydroxy group enables functionalization

Key Observations :

  • Heterocycle Impact : Pyrimidine-based carbamates (e.g., CAS 1799420-92-0) exhibit distinct electronic properties due to nitrogen positioning, influencing hydrogen-bonding capabilities compared to pyridine derivatives .
  • Functional Group Versatility: Hydroxy-substituted carbamates (e.g., cyclopentane derivatives) are pivotal in synthesizing stereochemically complex molecules, a feature less pronounced in acetyl-substituted pyridines .

Physicochemical and Reactivity Comparisons

Solubility and Stability

  • The acetyl group in the target compound may reduce aqueous solubility compared to methoxy or hydroxy-substituted analogues but improves lipophilicity, favoring blood-brain barrier penetration in drug candidates.
  • tert-Butyl carbamates generally exhibit superior stability under acidic conditions compared to methyl or ethyl carbamates, a trait shared across all compared compounds .

Biological Activity

Tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate, with the CAS number 1423030-99-2, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for pharmaceutical applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₂O₂, with a molecular weight of approximately 264.32 g/mol. Its structure includes a tert-butyl group and a pyridine derivative, which may enhance its biological activity compared to simpler analogs.

Synthesis of this compound

The synthesis typically involves:

  • Protection of the amine group.
  • Activation of the carboxylic acid.
  • Coupling reactions to form the final product.

Specific protocols may vary based on laboratory practices and desired yields.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : Initial studies suggest it may inhibit enzymes involved in metabolic pathways.
  • Neuroprotective Effects : The compound has shown potential in protecting astrocyte cells against amyloid beta (Aβ) toxicity, which is significant in neurodegenerative diseases like Alzheimer's.

Neuroprotective Activity

A study investigated the protective effects of this compound on astrocytes exposed to Aβ1–42. The results indicated:

  • Cell Viability : The compound improved cell viability from 43.78% (Aβ treated) to 62.98% when co-treated with the compound, suggesting a protective mechanism against Aβ-induced toxicity.
TreatmentCell Viability (%)
Control100
Aβ Only43.78
Aβ + Compound62.98

Mechanistic Insights

The compound's mechanism appears to involve reducing oxidative stress markers such as malondialdehyde (MDA) and enhancing glutathione (GSH) levels in treated astrocytes:

TreatmentMDA Levels (µmol/g)GSH Levels (µmol/g)
ControlLowHigh
Scopolamine OnlyHighLow
Compound + ScopolamineModerateModerate

Summary of Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for various modifications that could lead to the development of novel therapeutic agents targeting neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl carbamateSimple carbamate structureLacks the pyridine moiety
5-AcetylpyridineContains an acetyl group on pyridineNo carbamate functionality
6-Methylpyridin-2-carboxylic acidCarboxylic acid instead of a carbamateDifferent functional group
Tert-butyl N-(2-pyridyl)carbamateSimilar carbamate structure but different nitrogen baseLacks acetyl substitution

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate?

  • Methodology : Utilize a multi-step synthesis involving: (i) Protection of the amine group on the pyridine derivative using tert-butyl carbamate (Boc) as a protecting group. (ii) Acetylation at the 5-position of the pyridine ring via Friedel-Crafts acylation or nucleophilic substitution. (iii) Methylation at the 6-position using methyl halides or dimethyl sulfate under basic conditions. Refer to analogous tert-butyl carbamate syntheses in pyridine derivatives for reaction optimization (e.g., tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate synthesis) .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm final structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS).

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :
  • Structural Elucidation :
  • 1H NMR^1 \text{H NMR}: Identify protons on the acetyl, methyl, and Boc groups (e.g., tert-butyl protons at δ ~1.4 ppm).
  • 13C NMR^{13} \text{C NMR}: Confirm carbonyl carbons (acetyl at ~200 ppm, Boc carbamate at ~155 ppm).
  • X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and GC/MS for volatile impurities .

Q. What safety protocols are essential for handling this compound?

  • Methodology :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Storage : Store in a cool, dry environment (< -20°C) under inert gas (N2_2 or Ar) to prevent Boc group hydrolysis.
  • First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Reference safety protocols for structurally similar carbamates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and crystallographic data for this compound?

  • Methodology :
  • Perform density functional theory (DFT) calculations to optimize the molecular geometry and compare with X-ray diffraction data.
  • Use SHELXL for refining crystallographic parameters (e.g., thermal displacement, occupancy) to reconcile experimental electron density maps with theoretical models .
  • Cross-validate using spectroscopic data (e.g., NOESY for stereochemical assignments) .

Q. What experimental approaches can probe the reactivity of the acetyl and methyl groups on the pyridine ring?

  • Methodology :
  • Acetyl Group Functionalization :
  • Conduct nucleophilic substitution at the acetyl oxygen (e.g., Grignard reactions) or reduction to alcohol using NaBH4_4.
  • Methyl Group Modification :
  • Perform radical halogenation (e.g., NBS/light) or oxidation to carboxylic acid using KMnO4_4.
  • Kinetic Studies : Monitor reaction rates under varying pH/temperature conditions using UV-Vis spectroscopy. Reference fluoropyridinyl carbamate derivatization strategies .

Q. How can the stability of this compound under physiological conditions be evaluated for drug discovery applications?

  • Methodology :
  • pH Stability Assay : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
  • Hydrolytic Resistance : Test Boc group stability by exposing the compound to aqueous environments with/without enzymes (e.g., esterases) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodology :
  • Dynamic Effects : Consider rotational barriers (e.g., tert-butyl group) causing NMR signal splitting not observed in static X-ray structures.
  • Solvent Artifacts : Re-record NMR in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to assess solvent-induced conformational changes.
  • Crystallographic Disorder : Use Olex2 or Mercury software to model disorder in X-ray data and compare with DFT-optimized structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate
Reactant of Route 2
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tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate

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